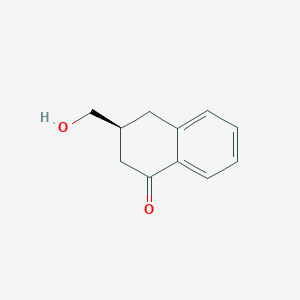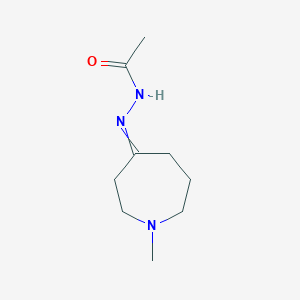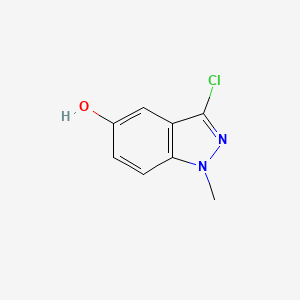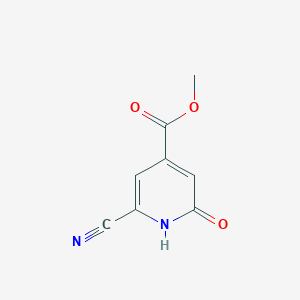![molecular formula C9H6N2S B11911689 2h-Pyrrolo[2,3-g]benzothiazole CAS No. 42852-43-7](/img/structure/B11911689.png)
2h-Pyrrolo[2,3-g]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiazolo[5,4-e]indole is a heterocyclic compound that features a fused ring system combining a thiazole ring and an indole ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiazolo[5,4-e]indole typically involves the condensation of appropriate thiazole and indole precursors under specific reaction conditions. One common method includes the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the desired indole product .
Industrial Production Methods: Industrial production of 2H-Thiazolo[5,4-e]indole may involve scalable synthetic procedures that ensure high yield and purity. These methods often utilize advanced techniques such as metal-catalyzed couplings and radical-based alkylations to facilitate the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2H-Thiazolo[5,4-e]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert specific functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2H-Thiazolo[5,4-e]indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2H-Thiazolo[5,4-e]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2H-Thiazolo[4,5-d][1,2,3]triazole:
Thiazolo[5,4-b]indole: A structurally related compound used as an additive in cardioplegic solutions.
Uniqueness: 2H-Thiazolo[5,4-e]indole stands out due to its specific ring fusion and the presence of both thiazole and indole moieties, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
42852-43-7 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2 |
InChI Key |
RYOIZJJJQVKSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=NC=CC3=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(hydroxymethyl)-7H-purin-6-yl]methanol](/img/structure/B11911651.png)
![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)






